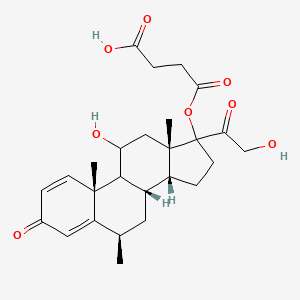
(R,R)-Cilastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Cilastatin is a stereoisomer of Cilastatin, a compound used primarily as a renal dehydropeptidase inhibitor. It is often co-administered with antibiotics like Imipenem to prevent the degradation of the antibiotic in the kidneys, thereby enhancing its efficacy. The (R,R) configuration refers to the specific spatial arrangement of the molecule, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Cilastatin typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions, such as esterification and amidation.
Chiral Catalysis: The intermediate is then subjected to chiral catalysis to ensure the formation of the (R,R) stereoisomer. This step is crucial as it determines the final stereochemistry of the compound.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-Cilastatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
(R,R)-Cilastatin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of stereochemistry and chiral catalysis.
Biology: Researchers study its interactions with enzymes and other biological molecules to understand its mechanism of action.
Medicine: It is used in combination with antibiotics to enhance their efficacy and reduce renal toxicity.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
(R,R)-Cilastatin works by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of antibiotics like Imipenem, allowing them to remain active in the body for a longer period. This enhances the antibiotic’s efficacy and reduces the risk of renal toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,S)-Cilastatin: Another stereoisomer of Cilastatin with different spatial arrangement and potentially different biological activity.
Imipenem: An antibiotic often co-administered with Cilastatin to prevent its degradation in the kidneys.
Meropenem: Another antibiotic that can be used in combination with Cilastatin for similar purposes.
Uniqueness
(R,R)-Cilastatin is unique due to its specific stereochemistry, which influences its interaction with renal dehydropeptidase and its overall efficacy in combination with antibiotics. Its ability to enhance the efficacy of antibiotics while reducing renal toxicity makes it a valuable compound in medical applications.
Eigenschaften
Molekularformel |
C26H34O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
4-[[(6R,8S,10R,11S,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16+,17-,19+,23?,24+,25+,26?/m1/s1 |
InChI-Schlüssel |
VDJNUHGXSJAWMH-VDVKAEQFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@H]3CCC([C@]3(C[C@@H](C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


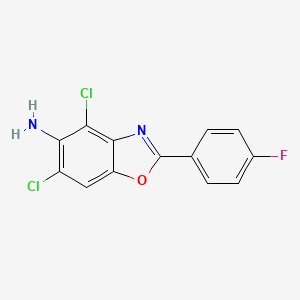
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
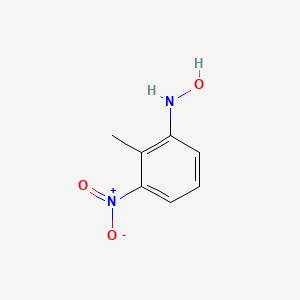

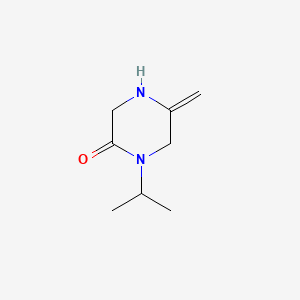
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
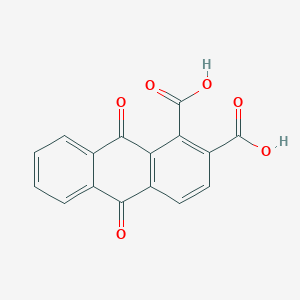
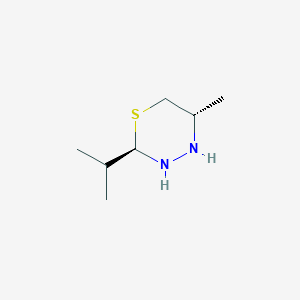
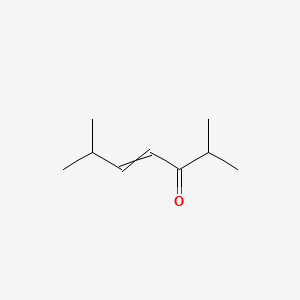
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)

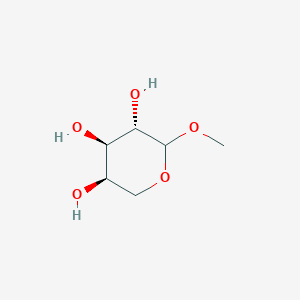

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
